molecular formula C17H12F4N2O2S B1680877 SC-58125 CAS No. 162054-19-5

SC-58125

Cat. No.: B1680877
CAS No.: 162054-19-5
M. Wt: 384.3 g/mol
InChI Key: JHBIMJKLBUMNAU-UHFFFAOYSA-N
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Description

SC-58125 is a selective inhibitor of cyclooxygenase 2 (COX-2), an enzyme responsible for inflammation and pain. This compound has shown significant antitumor activity both in vitro and in vivo, and it can inhibit edema at inflammatory sites while also providing analgesic effects .

Chemical Reactions Analysis

SC-58125 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SC-58125 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of cyclooxygenase 2 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of cyclooxygenase 2 in cellular processes and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new anti-inflammatory drugs and cancer therapies .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIMJKLBUMNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167304
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162054-19-5
Record name 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162054-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162054195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SC-58125
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of SC-58125?

A: this compound selectively targets cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. [, ]

Q2: How does this compound interact with COX-2?

A: this compound exhibits time-dependent, irreversible inhibition of COX-2, unlike its reversible inhibition of COX-1. This selectivity arises from a single amino acid difference (valine in COX-1 vs. isoleucine in COX-2) at position 509 within the enzyme's active site. [, ]

Q3: What are the downstream effects of COX-2 inhibition by this compound?

A: By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2). This leads to a decrease in inflammation, as observed in various in vitro and in vivo models. [, , , , , ]

Q4: Does this compound affect other signaling pathways besides COX-2?

A: While primarily known for its COX-2 inhibitory activity, research suggests that this compound might influence other signaling pathways. For instance, it has been shown to inhibit NF-κB activation, a transcription factor involved in inflammation and cell survival. [] Additionally, this compound has been implicated in modulating the expression of genes involved in apoptosis, cell growth, and invasion, suggesting a potential for broader biological effects. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H12F4N2O2S, and its molecular weight is 384.36 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A6: While the provided research articles do not include detailed spectroscopic data, structural characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research articles do not provide comprehensive information regarding the stability of this compound under different conditions (temperature, pH, light exposure, etc.). Stability studies are crucial for determining the compound's shelf life, storage conditions, and suitability for various applications.

Q8: Does this compound possess any catalytic properties?

A: this compound is primarily known for its inhibitory activity against COX-2, not for its catalytic properties. It functions by blocking the enzyme's active site, thereby preventing the formation of prostaglandins. [, ]

Q9: Have any computational studies been performed on this compound?

A9: While not explicitly mentioned in the provided abstracts, computational chemistry techniques such as molecular docking and molecular dynamics simulations can be employed to further understand the interaction of this compound with COX-2 and potentially identify key structural features responsible for its selectivity.

Q10: Are there any QSAR models developed for this compound or its analogs?

A10: QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate the structure of this compound and its analogs with their COX-2 inhibitory activity. These models could aid in designing novel COX-2 inhibitors with improved potency and selectivity.

Q11: How do structural modifications of this compound affect its activity and selectivity?

A: Studies utilizing site-directed mutagenesis of COX-2 and the synthesis of this compound analogs have revealed that the isoleucine residue at position 509 in COX-2 is crucial for the compound's selectivity. [] Further research on the SAR of this compound and its analogs can help elucidate the structural features that govern its potency, selectivity, and pharmacological properties.

Q12: Does the research on this compound address SHE (Safety, Health, and Environment) regulations?

A12: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. Information regarding SHE regulations and compliance is typically addressed in later stages of drug development and manufacturing.

Q13: What is known about the ADME (absorption, distribution, metabolism, excretion) properties of this compound?

A13: Detailed PK/PD studies, including information about ADME, are crucial for understanding the compound's behavior in vivo. Such studies can determine its bioavailability, half-life, clearance rate, and potential for drug interactions.

Q14: What in vitro models have been used to study the efficacy of this compound?

A: Researchers have employed various human and animal cell lines, including human colon cancer cells (HCA-7, HCT-116), rat intestinal epithelial cells, human bronchial smooth muscle cells, and human orbital fibroblasts, to investigate the effects of this compound on cell proliferation, apoptosis, prostaglandin production, and other cellular processes. [, , , , , , , ]

Q15: What animal models have been employed to evaluate the in vivo activity of this compound?

A: Researchers have utilized several animal models, including rat models of adjuvant arthritis, colorectal cancer xenografts, myocardial ischemia, and colitis, to assess the anti-inflammatory, anti-tumor, and cardioprotective effects of this compound. [, , , , , , , , , , ]

Q16: Have any clinical trials been conducted with this compound?

A16: The provided research articles do not mention clinical trials conducted with this compound.

Q17: Are there known resistance mechanisms to this compound?

A17: The provided research articles do not mention specific resistance mechanisms to this compound. Further research is needed to investigate potential resistance development during prolonged treatment.

Q18: What is known about the toxicity profile of this compound?

A18: The provided research primarily focuses on the efficacy and mechanism of action of this compound. Comprehensive toxicology studies are necessary to assess the compound's safety profile and potential adverse effects.

Q19: Have any drug delivery strategies been explored for this compound?

A19: While not explicitly mentioned, targeted drug delivery approaches could potentially enhance the therapeutic index of this compound by increasing its concentration at the site of action and minimizing off-target effects.

Q20: Are there any known biomarkers for predicting the efficacy of this compound?

A20: The identification of reliable biomarkers could be valuable in predicting treatment response to this compound and personalizing therapy.

Q21: What analytical methods have been used to characterize and quantify this compound?

A: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) have been employed to measure this compound concentrations and assess its effects on prostaglandin production in various biological samples. [, , , , ]

A21: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. Therefore, comprehensive information on these aspects is limited. Further research is necessary to address these important considerations, especially in later stages of drug development.

Q22: What is the historical context of this compound development?

A: The discovery of this compound coincided with the emergence of COX-2 as a promising target for anti-inflammatory drugs. Traditional NSAIDs, while effective, also inhibited COX-1, leading to gastrointestinal side effects. This compound, along with other selective COX-2 inhibitors, represented a significant advance in the development of safer anti-inflammatory agents. []

Q23: What are the potential cross-disciplinary applications of this compound?

A: The research on this compound spans various disciplines, including pharmacology, immunology, cell biology, and biochemistry. Its potential applications extend beyond inflammation to areas such as cancer, cardiovascular disease, and even aging. Continued research in these areas may unveil novel therapeutic opportunities and deepen our understanding of fundamental biological processes. []

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